molecular formula C17H15N3O3S3 B2857676 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 300378-76-1

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2857676
CAS No.: 300378-76-1
M. Wt: 405.51
InChI Key: ZKNRLLRXRIDVLC-RAXLEYEMSA-N
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Description

3-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (CAS: 300378-76-1) is a rhodanine-based thiazolidinone derivative characterized by a Z-configuration benzylidene substituent at the 5-position of the thiazolidinone core and a propanamide tail linked to a 1,3-thiazol-2-yl group. Its molecular formula is C₂₁H₁₈N₃O₃S₃, with a molecular weight of 464.6 g/mol . The 2-methoxyphenyl group enhances lipophilicity (predicted XLogP3: 3.8), while the thiazole moiety contributes to hydrogen-bond acceptor capacity (Topological Polar Surface Area: 161 Ų) . This compound is synthesized via Knoevenagel condensation of 3-(2-hydroxyethyl)rhodanine with substituted aldehydes, followed by propanamide functionalization, as seen in analogous protocols .

Rhodanine derivatives are studied for antimicrobial, antiviral, and enzyme-inhibitory activities due to their ability to mimic peptide substrates and interact with biological targets . Structural features such as the sulfanylidene group and aromatic substituents are critical for modulating reactivity and binding affinity.

Properties

IUPAC Name

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S3/c1-23-12-5-3-2-4-11(12)10-13-15(22)20(17(24)26-13)8-6-14(21)19-16-18-7-9-25-16/h2-5,7,9-10H,6,8H2,1H3,(H,18,19,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNRLLRXRIDVLC-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Overview

The compound features a thiazolidinone ring and a methoxyphenyl group, contributing to its diverse activity. Its molecular formula is C19H16N2O3S2C_{19}H_{16}N_2O_3S_2 with a molecular weight of approximately 384.5 g/mol .

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have demonstrated that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. They have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
  • Kinase Inhibition :
    • The compound has been investigated as a potential kinase inhibitor. Kinases play crucial roles in cellular signaling and are frequently targeted in cancer therapies. Research indicates that thiazolidinone derivatives can inhibit various kinases involved in cancer progression, such as EGFR and PI3K .
  • Antimicrobial Properties :
    • There is emerging evidence that thiazolidinone compounds can exhibit antimicrobial activity against a range of pathogens. This includes antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Biochemical Research Applications

  • Structure–Activity Relationship Studies :
    • The compound serves as a valuable model for structure–activity relationship studies aimed at understanding the influence of structural modifications on biological activity. Such studies help in optimizing lead compounds for better efficacy and reduced toxicity .
  • Synthetic Pathways :
    • The synthesis of this compound involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phenylacetic acid under acidic conditions. Understanding these synthetic routes is crucial for scaling up production and exploring analogs with enhanced properties .
  • Anticancer Mechanism :
    • A study highlighted the effectiveness of thiazolidin derivatives in inhibiting cancer cell proliferation through the induction of apoptosis via mitochondrial pathways . The specific mechanisms involved the activation of caspases and modulation of Bcl-2 family proteins.
  • Kinase Inhibition Research :
    • Research focusing on hydantoin and thiazolidinedione derivatives has shown promising results in inhibiting key kinases involved in tumor growth and metastasis . The structure–activity relationship analysis provided insights into how modifications enhance binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Impact of Benzylidene Substituents on Molecular Properties

Compound Name Substituent (Position) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Reference
Target Compound (2-methoxyphenyl) 2-OCH₃ 464.6 3.8 1/7
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-...-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-CH₃ 404.5 3.3 1/7
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-...-N-phenylpropanamide Thiophen-2-yl 385.5 3.5 1/6
3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-...-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]propanamide 2-Cl 546.1 4.5 1/7
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-CH₃, 3-OH 398.5 2.9 2/6

Key Findings :

  • Hydrogen-Bonding: The 3-hydroxyphenyl substituent in introduces an additional donor, improving polar interactions with targets.
  • Steric Effects : Bulkier groups (e.g., 4-methoxybenzyl in ) may hinder binding to enzyme active sites despite higher molecular weight.

Modifications to the Propanamide Tail

Table 2: Tail Modifications and Their Implications

Compound Name Propanamide Substituent Molecular Weight (g/mol) Biological Relevance (Hypothesized) Reference
Target Compound N-(1,3-thiazol-2-yl) 464.6 Thiazole enhances π-π stacking
3-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene...-N-phenylpropanamide N-phenyl 407.5 Simpler structure, lower complexity
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-...-2-nitrobenzamide 2-nitrobenzamide 455.5 Nitro group may confer redox activity

Key Findings :

  • Thiazole vs.
  • Nitrobenzamide Derivatives : Compounds like may exhibit unique reactivity (e.g., nitro-reduction in vivo) but carry higher mutagenic risk.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this thiazolidinone derivative?

  • Methodology :

  • Stepwise synthesis : Start with cyclization of thiourea derivatives using aldehydes (e.g., 2-methoxybenzaldehyde) under acidic conditions to form the thiazolidinone core. Optimize temperature (60–80°C) and solvent (DMF or acetic acid) to enhance ring closure .
  • Coupling reactions : Use coupling agents like EDCI/HOBt for amide bond formation between the thiazolidinone core and thiazole-2-amine. Monitor reaction progress via TLC and purify via column chromatography .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of core to amine) and reaction time (12–24 hrs). High-purity solvents (HPLC-grade) reduce side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the Z-configuration of the methoxybenzylidene group and thioxo-thiazolidinone ring. Chemical shifts near δ 7.5–8.0 ppm indicate aromatic protons, while δ 3.8–4.2 ppm confirms methoxy groups .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 485.12 [M+H]+^+) and fragmentation patterns to rule out impurities .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXTL for data collection and refinement. The (5Z)-configuration is confirmed by torsion angles (<10°) between the benzylidene and thiazolidinone moieties .
  • ORTEP diagrams : Visualize thermal ellipsoids to validate planar geometry of the thioxo group and non-coplanar methoxyphenyl ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

  • Methodology :

  • Functional group modifications : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. Assess antimicrobial activity via MIC assays against S. aureus .
  • Scaffold hybridization : Fuse the thiazolidinone core with pyrazole rings (synthesis via [3+2] cycloaddition) to target kinase inhibition. Use molecular docking (AutoDock Vina) to predict binding to EGFR .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Free-energy perturbation (FEP) : Recalculate binding affinities for docking poses that show >2 kcal/mol deviation from experimental IC50_{50} values (e.g., COX-2 inhibition). Adjust protonation states of the thioxo group in Schrödinger Maestro .
  • Solvent accessibility analysis : Use PyMOL to identify steric clashes in protein-ligand complexes. Modify substituents (e.g., shorten propanoamide chain) to improve fit .

Q. How can researchers elucidate the metabolic stability of this compound in hepatic models?

  • Methodology :

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS. Half-life (t1/2_{1/2}) <30 min indicates rapid CYP450-mediated oxidation .
  • Metabolite identification : Use UPLC-QTOF to detect hydroxylated derivatives (m/z +16). Block metabolic sites via fluorination of the benzylidene ring .

Q. What crystallographic software tools are optimal for refining this compound’s charge-density distribution?

  • Methodology :

  • Multipole refinement in SHELXL : Input high-resolution (<0.8 Å) diffraction data. Analyze residual density maps to locate electron-rich regions (e.g., sulfanylidene sulfur). Validate with Hirshfeld surface analysis .
  • WinGX integration : Use the ORTEP-3 module to visualize anisotropic displacement parameters (ADPs) and assess thermal motion in the thiazole ring .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental logP values?

  • Methodology :

  • Experimental logP : Measure via shake-flask method (octanol/water). Compare to ChemAxon predictions. Deviations >0.5 units suggest unaccounted hydrogen bonding (e.g., thioxo group’s lone pairs). Use COSMO-RS simulations to adjust solvation parameters .

Q. Why does this compound exhibit variable IC50_{50} values across kinase inhibition assays?

  • Methodology :

  • Assay conditions : Standardize ATP concentrations (1 mM) and incubation times (60 min). Confirm target selectivity via kinome-wide profiling (Eurofins KinaseProfiler) .
  • Protein-ligand kinetics : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}). Low koff_{off} (<103^{-3} s1^{-1}) correlates with sustained inhibition .

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